molecular formula C17H21BN2O3 B13702633 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13702633
M. Wt: 312.2 g/mol
InChI Key: ODIWWBOQMIDDCZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: Room temperature to reflux
  • Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.

    Protodeboronation: Bases (e.g., NaOH, KOH) or acids (e.g., HCl) in aqueous or organic solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.

    Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group replaced by a hydrogen atom.

Scientific Research Applications

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a probe for biological pathways involving boron-containing compounds.

    Medicine: In the development of boron-containing drugs for cancer therapy and other diseases.

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-(Benzyloxy)phenylboronic acid pinacol ester
  • Benzylboronic acid pinacol ester

Uniqueness

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

IUPAC Name

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

ODIWWBOQMIDDCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

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